![molecular formula C19H25BrN2O4 B12956970 (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate
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Overview
Description
(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the pyrroloquinoline core through a cyclization reaction.
- Introduction of the tert-butyl and ethyl groups via alkylation reactions.
- Bromination at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 8-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted pyrroloquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinolines exhibit cytotoxic effects against various cancer cell lines. The specific compound may serve as a lead structure for the development of new anticancer agents due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity. Research into similar compounds has indicated potential effectiveness against bacterial strains, making it a candidate for further exploration in antibiotic development .
- Neuroprotective Effects : Compounds with similar frameworks have been investigated for neuroprotective properties. Studies suggest that they could inhibit neurodegenerative processes and may be beneficial in treating conditions like Alzheimer's disease .
Synthetic Applications
- Building Block in Organic Synthesis : The compound can act as a versatile building block in synthesizing more complex organic molecules. Its functional groups allow for various transformations that can lead to the development of novel compounds with desired properties .
- Ligand Development : Due to its unique structure, this compound can serve as a ligand in coordination chemistry. It can form complexes with metals that may have applications in catalysis or materials science .
Case Study 1: Anticancer Activity
A study published in early 2025 explored the cytotoxic effects of synthesized derivatives based on the pyrroloquinoline scaffold against several cancer cell lines. The results indicated that modifications to the bromine and tert-butyl groups significantly influenced the potency of these compounds against cancer cells.
Case Study 2: Antimicrobial Screening
Research conducted on a series of pyrroloquinoline derivatives demonstrated promising results against Gram-positive bacteria. The study highlighted the potential of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-chloro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-fluoro-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 8-position in (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development.
Biological Activity
The compound (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate is a complex organic molecule that belongs to the pyrroloquinoline class. Its unique stereochemistry and functional groups suggest potential for diverse biological activities. This article explores its biological activity based on available research findings.
- Chemical Formula : C₁₈H₁₈BrN₃O₄
- CAS Number : 1403605-06-0
- Molecular Weight : 396.25 g/mol
- Structure : The compound features a pyrroloquinoline core with multiple substituents including a tert-butyl group and an ethyl group.
Biological Activity Overview
Research indicates that compounds within the pyrroloquinoline family exhibit various biological activities. The specific compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that related compounds can inhibit the growth of various microbial strains. For instance:
- Mechanism of Action : These compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Case Study : A study demonstrated that a similar pyrroloquinoline derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrroloquinolines have been investigated for their anticancer potential:
- Mechanism of Action : They may induce apoptosis in cancer cells through the modulation of signaling pathways.
- Case Study : Research involving analogs of this compound showed inhibition of cell proliferation in breast cancer cell lines through cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vitro studies indicated that similar compounds reduced the production of TNF-alpha in macrophage cultures .
Comparative Analysis of Similar Compounds
To better understand the biological activity of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo derivatives, a comparison with related compounds is useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
Pyrrolo[3,2-c]quinoline | Bromine substituent; Ethyl group | Antimicrobial; Anticancer |
Tetrahydroquinoline | Saturated nitrogen-containing ring | Neuroprotective; Antidepressant |
Bromoquinoline | Bromo substituent | Antiviral; Antiparasitic |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo derivatives:
- Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit enzymes involved in metabolic pathways associated with cancer progression .
- Cell Viability Assays : Cell viability assays indicated that this compound could significantly reduce viability in cancer cell lines when tested at varying concentrations .
- In Vivo Studies : Preliminary in vivo studies suggest potential efficacy in animal models for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-bromo-pyrroloquinoline dicarboxylate, and how can purity be ensured?
- Methodology : Base-promoted ring-expansion reactions (e.g., using indolones as precursors) are effective for constructing pyrroloquinoline scaffolds. For example, tert-butyl and ethyl ester groups can be introduced via nucleophilic substitution under basic conditions, as demonstrated in the synthesis of analogous quinolines .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product, achieving yields of 57–73% in similar compounds. Confirm purity via 1H NMR (e.g., δ 1.25–1.45 ppm for tert-butyl protons) and HRMS (mass accuracy within ±0.003 Da) .
Q. How should researchers characterize the stereochemistry and functional groups of this compound?
- Stereochemical Analysis : Use 1H-1H COSY and NOESY NMR to confirm the (3aR,4R,9bR) configuration. For example, coupling constants (e.g., J=8.3Hz for axial protons) and nuclear Overhauser effects between adjacent protons can resolve stereochemistry .
- Functional Group Identification : IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm−1) and 13C NMR (e.g., ester carbonyls at δ 165–175 ppm) validate the dicarboxylate groups .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
- Solvent Selection : Polar aprotic solvents like DMF or DMSO are ideal for reactions involving brominated intermediates, as they enhance solubility of tert-butyl/ethyl esters. For example, Cs2CO3 in DMF at 100°C facilitates nucleophilic substitutions in similar brominated quinolines .
- Temperature Control : Maintain temperatures below 120°C to prevent decomposition of the bromo substituent. Quench reactions with ice-water to stabilize reactive intermediates .
Advanced Research Questions
Q. How does the bromo substituent at the 8-position influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with aryl boronic acids at 80–100°C in THF/H2O (3:1) can replace Br with aryl groups. Monitor regioselectivity via 1H NMR (disappearance of Br-coupled protons at δ 7.2–7.8 ppm) .
- Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and use microwave-assisted heating to accelerate sluggish reactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C NMR shifts or HRMS deviations)?
- Data Validation : Compare experimental 13C NMR shifts with DFT-calculated values for the target structure. For example, discrepancies >2 ppm may indicate impurities or incorrect stereochemical assignments. Re-purify via preparative HPLC if needed .
- HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to correct mass accuracy. Deviations >5 ppm suggest adduct formation (e.g., Na+ or K+); re-analyze in negative ion mode if necessary .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?
- DFT Studies : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. For instance, the tert-butyl group’s electron-donating effect may lower the LUMO energy of the quinoline ring, enhancing electrophilic substitution .
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The bromo group’s hydrophobic surface area may improve binding affinity to hydrophobic pockets .
Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Conduct TGA under N2 at 10°C/min. Expect decomposition >200°C, with mass loss corresponding to tert-butyl (∼58.08 g/mol) and ethyl ester (∼88.11 g/mol) groups. Compare with DSC to identify exothermic events .
- Degradation Pathways : Hydrolysis of esters in acidic/alkaline conditions (e.g., HCl/EtOH or NaOH/MeOH) generates carboxylic acids. Monitor via 1H NMR (disappearance of ester methylene protons at δ 4.1–4.3 ppm) .
Properties
Molecular Formula |
C19H25BrN2O4 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate |
InChI |
InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3/t12-,15-,16-/m1/s1 |
InChI Key |
NNDMZXUIUCVUMG-DAXOMENPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CCN([C@H]2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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